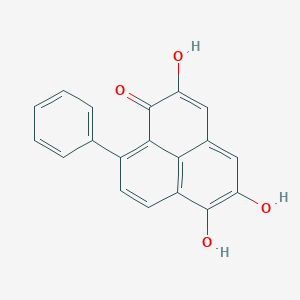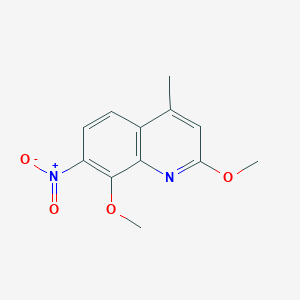![molecular formula C6H9NO3S B14648803 (2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol CAS No. 52120-94-2](/img/structure/B14648803.png)
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol is a compound that features a thiazole ring attached to a propane-1,2-diol backbone. This compound is of interest due to its unique chemical structure, which combines the properties of thiazoles and diols. Thiazoles are known for their presence in various biologically active molecules, while diols are commonly found in many organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol typically involves the reaction of a thiazole derivative with a diol precursor. One common method is the nucleophilic substitution reaction where the hydroxyl group of the diol reacts with a thiazole halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. The diol moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This dual interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Diol compounds: Compounds like ethylene glycol and propylene glycol.
Uniqueness
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol is unique due to its combination of a thiazole ring and a diol backbone. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
52120-94-2 |
|---|---|
Formule moléculaire |
C6H9NO3S |
Poids moléculaire |
175.21 g/mol |
Nom IUPAC |
(2R)-3-(1,3-thiazol-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H9NO3S/c8-3-5(9)4-10-6-7-1-2-11-6/h1-2,5,8-9H,3-4H2/t5-/m1/s1 |
Clé InChI |
ZJRZJTLZCUGRFH-RXMQYKEDSA-N |
SMILES isomérique |
C1=CSC(=N1)OC[C@@H](CO)O |
SMILES canonique |
C1=CSC(=N1)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
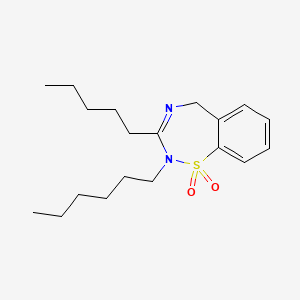
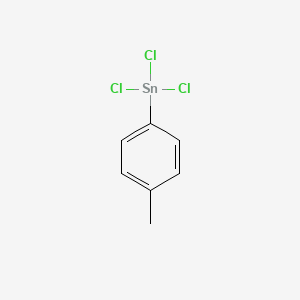



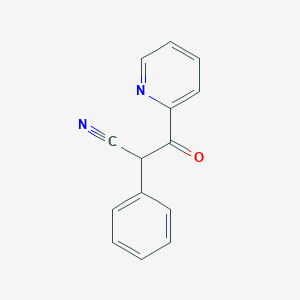
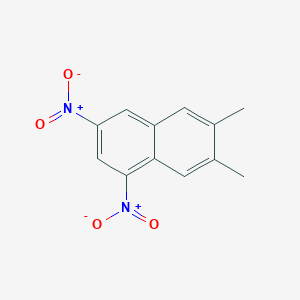
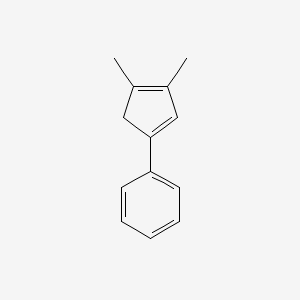
methanone](/img/structure/B14648786.png)
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
